3-Fluoro-2-methylphenol
Overview
Description
3-Fluoro-2-methylphenol, also known as 3-Fluoro-o-cresol or 2-Fluoro-6-hydroxytoluene, is a colorless to light yellow liquid or solid . It is used in the preparation of indole-like derivatives with ROR-gamma-t regulating activity for the prevention and treatment of ROR-gamma-t-related diseases .
Molecular Structure Analysis
The molecular formula of 3-Fluoro-2-methylphenol is C7H7FO . The InChI code is 1S/C7H7FO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 and the InChI key is OMGVVVBQKWNRQA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Fluoro-2-methylphenol has a molecular weight of 126.13 g/mol . It is a slightly soluble liquid in water and soluble in organic solvents such as ethanol, ether, and chloroform . It has a melting point of 26-29℃ and a boiling point of 212℃ .Scientific Research Applications
Fluorescent Chemo-sensing
A study by Rahman et al. (2017) discussed the preparation and structural characterization of salicylaldehyde-based hydrazones, including 4-fluoro-2-((2-methyl-2-(pyridin-2-yl)hydrazono)methyl)phenol (FSMPH), which exhibited fluorescence "turn on" response towards Al3+ in a dimethyl formamide/water mixture. These compounds showed high selectivity towards Al3+ over other common metal ions and were explored for living cells imaging in MCF-7 cells, highlighting their potential in biochemical sensing and imaging applications (Rahman et al., 2017).
Photoelectrocatalytic Activity
Xiao et al. (2018) fabricated In2O3/In2S3/CdS ternary stereoscopic porous heterostructure films via in situ ionic exchange reactions, which showed enhanced photoelectrocatalytic efficiency for the degradation of persistent 4-Fluoro-3-methylphenol. This work demonstrates the potential of these films in environmental applications, particularly in water contamination purification through efficient visible light photoelectrocatalytic processes (Xiao et al., 2018).
Synthesis and Characterization
Camps et al. (1980) reported on the synthesis of 3-fluoro-2,2-dimethyl-2H-chromenes through the reaction of 2-fluoro-1,1-dimethoxy-3-methylbut-2-ene with phenols, which includes compounds related to 3-Fluoro-2-methylphenol. These compounds were analogs of natural insect antijuvenile hormones, indicating their potential use in biological and chemical studies (Camps et al., 1980).
Fluorinated Chromenes Synthesis
Another study by Camps et al. (1980) focused on the synthesis of 3-fluoro-2,2-dimethyl-2H-chromenes, demonstrating the utility of fluorinated compounds in synthetic organic chemistry and potentially in the development of new materials or bioactive compounds (Camps et al., 1980).
Safety And Hazards
3-Fluoro-2-methylphenol is considered hazardous. It is harmful if swallowed or inhaled, and it causes severe skin burns and eye damage . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
3-fluoro-2-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGVVVBQKWNRQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307159 | |
Record name | 3-Fluoro-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methylphenol | |
CAS RN |
443-87-8 | |
Record name | 3-Fluoro-2-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=443-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 443-87-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190309 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Fluoro-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-2-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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